1-Azabicyclo[2.2.1]heptan-3-one - 21472-89-9

1-Azabicyclo[2.2.1]heptan-3-one

Catalog Number: EVT-1603983
CAS Number: 21472-89-9
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Chiral Resolution:

A key challenge in utilizing 1-azabicyclo[2.2.1]heptan-3-one derivatives lies in achieving enantiomeric purity. Studies have investigated chiral HPLC techniques using polysaccharide-based stationary phases like Chiralcel OD-H, OJ, Chiralpak AD, and AS for separating enantiomers of 1-azabicyclo[2.2.1]heptan-3-one and related intermediates like 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters []. These methods utilize mobile phases comprising hexane/2-propanol/diethylamine and have proven particularly useful in the large-scale synthesis of potent muscarinic agonists like PD 151832 [].

Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.1]heptan-3-one derivatives contributes significantly to their biological activity. Substitutions at specific positions on the ring system, particularly at the oxygen atom of the oxime group, can significantly influence their binding affinity and selectivity for muscarinic receptor subtypes [, ].

Chemical Reactions Analysis

Oxime Formation:

A common reaction involving 1-Azabicyclo[2.2.1]heptan-3-one is the formation of oxime derivatives. This reaction typically involves reacting the ketone with a substituted hydroxylamine in the presence of a base. The resulting oximes often exhibit potent biological activity, as seen in the synthesis of (Z)-(+/-)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes, which demonstrate muscarinic agonist activity [].

Salt Formation:

The formation of salts, particularly with maleic acid, has been explored to enhance the pharmaceutical properties of 1-Azabicyclo[2.2.1]heptan-3-one derivatives. The maleate salt of (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime (CI-1017) exhibits unique characteristics compared to other salts, making it particularly interesting for pharmaceutical applications [, ].

Mechanism of Action

Derivatives of 1-Azabicyclo[2.2.1]heptan-3-one, particularly those incorporating aryl and alkynyl substituents, often exhibit potent agonist activity towards muscarinic receptors [, , , ]. While the exact mechanism can vary depending on the specific substitutions, these compounds generally mimic the action of acetylcholine, the endogenous muscarinic receptor agonist.

M1 Receptor Subtype Selectivity:

Research indicates that specific enantiomers of 1-Azabicyclo[2.2.1]heptan-3-one derivatives, such as (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime (CI-1017), exhibit functional selectivity for the M1 muscarinic receptor subtype []. This selectivity is crucial for potential therapeutic applications, as it allows for targeted activation of specific muscarinic receptor pathways while minimizing off-target effects.

Applications

Muscarinic Agonist Development:

The primary application of 1-Azabicyclo[2.2.1]heptan-3-one lies in developing novel muscarinic agonists [, , , ]. These agonists hold potential therapeutic value in treating various neurological and psychiatric disorders, including Alzheimer's disease. The ability to selectively target the M1 receptor subtype makes these compounds particularly promising for drug development [].

Future Directions

Structure-Activity Relationship (SAR) Studies:

Further investigations into the structure-activity relationships of 1-Azabicyclo[2.2.1]heptan-3-one derivatives are crucial for optimizing their potency, selectivity, and pharmacological properties []. Understanding how specific structural modifications influence their interaction with muscarinic receptors will be essential for designing more effective therapeutic agents.

(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017)

Compound Description: CI-1017 is a functionally m1-selective muscarinic agonist. It is the R enantiomer of the compound 24Z (PD 142505) []. Studies have shown CI-1017 to have potential therapeutic benefits for Alzheimer's disease.

Relevance: CI-1017 is a derivative of 1-Azabicyclo[2.2.1]heptan-3-one, modified with an oxime substituent at the 3-position and a maleate salt. The research highlights the importance of stereochemistry, as the R enantiomer exhibits the desired m1 selectivity [].

(Z)-(+/-)-1-azabicyclo[2.2. 1]heptan-3-one, O-(3-aryl-2-propynyl)oximes

Compound Description: This group of compounds represents a series of structural analogs synthesized and evaluated for their muscarinic agonist activity []. These compounds share a common core structure with 1-Azabicyclo[2.2.1]heptan-3-one, incorporating an oxime moiety substituted with various aryl-2-propynyl groups at the 3-position.

Relevance: These analogs are structurally similar to 1-Azabicyclo[2.2.1]heptan-3-one, providing insights into structure-activity relationships. The variations in the aryl-2-propynyl substituent contribute to understanding the impact of different groups on muscarinic receptor binding and selectivity [].

PD 151832

Compound Description: PD 151832 is a highly potent and selective muscarinic agonist for the M1 subtype []. It holds promise as a potential treatment for Alzheimer's disease.

Relevance: While the exact structure of PD 151832 is not provided in the abstract, the paper describes it as being synthesized through a process involving 1-Azabicyclo[2.2.1]heptan-3-one as an intermediate []. This suggests that PD 151832 likely shares structural similarities with 1-Azabicyclo[2.2.1]heptan-3-one and might be a further derivatized form.

(±)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-methyl-5-aryl-2-penten-4-ynyl) oximes

Compound Description: This series of compounds are potent muscarinic agonists []. The structures feature a 1-Azabicyclo[2.2.1]heptan-3-one core with an oxime substituent at the 3-position, further modified with a 3-methyl-5-aryl-2-penten-4-ynyl group.

Relevance: These compounds are structurally similar to 1-Azabicyclo[2.2.1]heptan-3-one, with modifications focusing on the oxime substituent. The presence of the extended penten-4-ynyl group and the aryl group introduces additional points of diversity, potentially influencing their interaction with muscarinic receptors [].

1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters

Compound Description: These compounds are intermediates used in the synthesis of PD 151832 []. Their structures feature a pyrrolidine ring with various alkoxycarbonylalkyl and alkyl ester substituents.

Relevance: Although structurally distinct from 1-Azabicyclo[2.2.1]heptan-3-one, these pyrrolidine derivatives are critical intermediates in synthesizing the potent muscarinic agonist PD 151832 []. This suggests a potential synthetic pathway connecting these two structural motifs and highlights their indirect relevance to the target compound.

Aryleneyne 1-azabicyclo[2.2.1]heptan-3-one oximes

Compound Description: This class of compounds exhibits potent muscarinic agonist activity []. They are characterized by an aryleneyne moiety attached to the 1-azabicyclo[2.2.1]heptan-3-one core via an oxime linkage.

Relevance: These compounds are structurally related to 1-Azabicyclo[2.2.1]heptan-3-one, with the aryleneyne group being a key modification []. The introduction of this group likely influences the compounds' interaction with muscarinic receptors, contributing to their potent agonist activity.

Properties

CAS Number

21472-89-9

Product Name

1-Azabicyclo[2.2.1]heptan-3-one

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-one

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2

InChI Key

VZPRMKOCTSUHCR-UHFFFAOYSA-N

SMILES

C1CN2CC1C(=O)C2

Canonical SMILES

C1CN2CC1C(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.